2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate is a complex compound that features a ruthenium center coordinated with pyridine derivatives and isothiocyanate ligands
Mechanism of Action
Target of Action
The primary target of N749 Black Dye, also known as Greatcell Solar®, is wide band-gap oxide semiconductors, such as titanium dioxide . These semiconductors are used in various applications, including solar cells and other optoelectronic devices .
Mode of Action
N749 Black Dye has ruthenium at its center, which forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . This structure allows the dye to absorb light in the near-infrared region, making it an effective sensitizer .
Biochemical Pathways
Upon absorption of light, the dye is excited to a higher energy state. This energy is then transferred to the semiconductor, promoting the movement of electrons and thus generating an electric current . The dye then returns to its ground state, ready to absorb more light and continue the process .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N749 Black Dye, we can consider its “operational kinetics”. The dye is recommended to be used in a 0.2-0.3mM solution with ethanol or acetonitrile/tert-butanol . This ensures optimal absorption of light and efficient energy transfer .
Result of Action
The result of the action of N749 Black Dye is the generation of an electric current in the semiconductor to which it is bound . This is the fundamental process that allows devices such as solar cells to convert light into electricity .
Action Environment
The action of N749 Black Dye is influenced by environmental factors such as light intensity and wavelength, temperature, and the specific characteristics of the semiconductor it is bound to . For example, the dye is designed to absorb light in the near-infrared region, so its performance will be optimal under light conditions that include these wavelengths .
Biochemical Analysis
Biochemical Properties
The N749 Black Dye forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . The ruthenium center of the dye interacts with these molecules, which plays a crucial role in its function as a sensitizer .
Cellular Effects
The exact cellular effects of N749 Black Dye As a sensitizer, it is known to influence the function of semi-conducting materials .
Molecular Mechanism
The N749 Black Dye exerts its effects at the molecular level through its interactions with the monoprotonated tricarboxyterpyridine and three thiocyanates . These interactions enable it to function as a sensitizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate typically involves the coordination of ruthenium with pyridine derivatives and isothiocyanate ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are often carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can result in new ruthenium complexes with different ligands .
Scientific Research Applications
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine ruthenium(II): This compound also features a ruthenium center coordinated with pyridine derivatives and is used in similar applications, such as catalysis and photochemistry.
2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: This compound is used in the synthesis of polymers and has applications in materials science.
Uniqueness
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate is unique due to its specific combination of ligands and the resulting properties.
Properties
IUPAC Name |
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDEEDNCKVVPH-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H116N9O6RuS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.